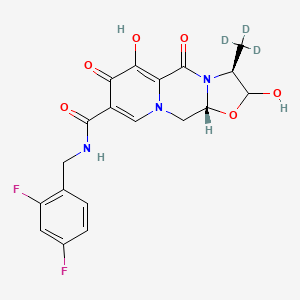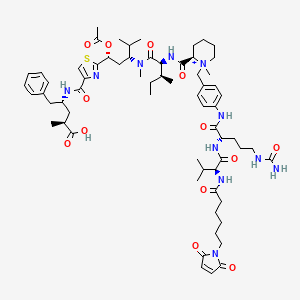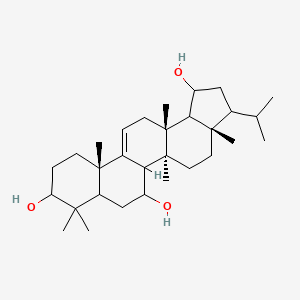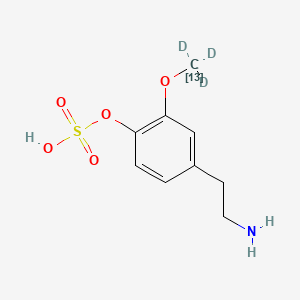
13-Hydroxy Cabotegravir-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection. This compound is a deuterated form, meaning it contains deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the basic structure of Cabotegravir. The introduction of the hydroxyl group at the 13th position and the incorporation of deuterium atoms are key steps in the synthesis. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to separate the desired product from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
13-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the removal of the hydroxyl group, forming the parent compound.
Wissenschaftliche Forschungsanwendungen
13-Hydroxy Cabotegravir-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Cabotegravir.
Biology: Employed in biological studies to understand the interaction of Cabotegravir with cellular components.
Medicine: Investigated for its potential use in enhancing the pharmacokinetic properties of Cabotegravir, leading to improved therapeutic outcomes.
Industry: Utilized in the pharmaceutical industry for the development of long-acting injectable formulations for HIV-1 treatment and prevention.
Wirkmechanismus
13-Hydroxy Cabotegravir-d3 exerts its effects by inhibiting the integrase enzyme of HIV-1, preventing the integration of viral DNA into the host genome. This inhibition blocks the replication of the virus, thereby reducing viral load and preventing the progression of HIV infection. The molecular targets include the active site of the integrase enzyme, where the compound binds and prevents strand transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dolutegravir: Another integrase strand transfer inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Raltegravir: An earlier integrase inhibitor with a shorter half-life compared to Cabotegravir.
Elvitegravir: Similar to Cabotegravir but requires boosting with other drugs to achieve effective plasma concentrations.
Uniqueness
13-Hydroxy Cabotegravir-d3 is unique due to its deuterated form, which enhances its metabolic stability and prolongs its half-life. This makes it a promising candidate for long-acting formulations, reducing the frequency of dosing and improving patient adherence.
Eigenschaften
Molekularformel |
C19H17F2N3O6 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-5,10-dihydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-19(29)30-13-7-23-6-11(15(25)16(26)14(23)18(28)24(8)13)17(27)22-5-9-2-3-10(20)4-12(9)21/h2-4,6,8,13,19,26,29H,5,7H2,1H3,(H,22,27)/t8-,13+,19?/m0/s1/i1D3 |
InChI-Schlüssel |
CWNAYYAUTHFEBC-TVMOQTRRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@H]1C(O[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Kanonische SMILES |
CC1C(OC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)


![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)


![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)

